molecular formula C44H34N2P2 B1587341 N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine CAS No. 74974-14-4

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine

Cat. No.: B1587341
CAS No.: 74974-14-4
M. Wt: 652.7 g/mol
InChI Key: NRWZSRQDRSYPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine is a bisphosphine ligand featuring two naphthalene cores linked via a phosphine-rich scaffold. Each naphthalen-1-yl group is substituted with a diphenylphosphanyl-amino moiety, creating a sterically hindered and electronically tunable structure. This compound is primarily of interest in coordination chemistry and catalysis due to its ability to stabilize transition metals through strong σ-donor and π-acceptor properties .

Key structural attributes include:

  • Naphthalene backbone: Provides rigidity and conjugation, enhancing stability in metal complexes.
  • Diphenylphosphanyl groups: Act as strong electron donors, influencing catalytic activity in cross-coupling reactions.
  • Amine linkages: Enable modular synthesis and functionalization.

Properties

IUPAC Name

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34N2P2/c1-5-19-35(20-6-1)47(36-21-7-2-8-22-36)45-41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46-48(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32,45-46H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWZSRQDRSYPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)NC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)NP(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400516
Record name N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74974-15-5, 74974-14-4
Record name N,N′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[P,P-diphenylphosphinous amide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74974-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74974-14-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine is a complex organic compound characterized by its dual phosphanyl substituents and an amino group attached to a naphthalene backbone. This structural complexity suggests potential applications in various fields, including coordination chemistry, catalysis, and possibly therapeutic uses. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological systems, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₄₄H₃₄N₂P₂
  • Molecular Weight : Approximately 694.7 g/mol
  • Canonical SMILES : C1=CC=C(C=C1)P(C2=CC=CC=C2)NC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)NP(C7=CC=CC=C7)C8=CC=CC=C8

This compound features multiple aromatic rings and phosphorus-containing functional groups, contributing to its potential reactivity and selectivity in chemical reactions.

While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often act as ligands for metal ions. The phosphorus atom in the diphenylphosphanyl groups can coordinate with metal centers, potentially influencing their electronic properties and reactivity.

Anticancer Potential

The biological activities of related naphthalene derivatives have been explored in various studies, particularly concerning their antiproliferative effects against cancer cell lines. For example, 2-phenylamino-3-acyl-1,4-naphthoquinones have demonstrated significant cytotoxicity against several cancer cell lines (DU-145, MCF-7, T24), suggesting that naphthalene-containing compounds could share similar properties .

Table 1: Summary of Biological Activity Studies

Compound TypeActivityCell Lines TestedIC₅₀ (µM)
2-Phenylamino-3-acyl-1,4-naphthoquinonesAntiproliferativeDU-145, MCF-7, T241.5
N-diphenylphosphanyl derivativesAntimicrobialStaphylococcus aureus0.1 - 2.1
Escherichia coli0.1 - 2.1
Candida albicans0.1 - 2.1

The above table summarizes findings from studies on related compounds that may provide insights into the potential biological activity of N-diphenylphosphanyl derivatives.

Comparison with Similar Compounds

Structural Analogues with Phosphine Ligands

CTH-(R)-BINAM (Thermo Scientific)

Structure: Binaphthyl backbone with diphenylphosphanyl-amino groups on tetrahydronaphthalene rings . Comparison:

  • Rigidity : The binaphthyl scaffold in CTH-(R)-BINAM offers greater conformational rigidity compared to the target compound’s two separate naphthalene units.
  • Applications : CTH-(R)-BINAM is used in asymmetric catalysis, whereas the target compound’s applications remain underexplored but likely overlap in palladium/platinum-mediated reactions.
N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ⁵-phosphanyl]methyl}-pyridin-2-amine

Structure: Combines pyridylimino and diphenylphosphanyl groups on a methyl-bridged amine . Comparison:

  • Coordination Sites: The pyridylimino group introduces additional nitrogen donor sites, enabling multidentate coordination (κ⁵), unlike the target compound’s bidentate geometry.

Naphthalenamine Derivatives Without Phosphine Groups

N-Phenyl-2-naphthylamine (Antioxidant D)

Structure : Simple naphthalen-2-amine with a phenyl substituent .
Comparison :

  • Functionality : Lacks phosphine groups, rendering it unsuitable for metal coordination. Primarily used as an antioxidant in rubber and polymers.
N-(2,4-Dimethylphenyl)naphthalen-1-amine

Structure : Naphthalen-1-amine substituted with a dimethylphenyl group .
Comparison :

  • Steric Profile : The dimethylphenyl group introduces steric hindrance but lacks the electronic tunability of phosphine substituents.
  • Applications : Used in organic synthesis intermediates, contrasting with the target compound’s focus on catalysis.

Amide and Imine Derivatives

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Structure : Naproxen-derived amide with a diphenylethylamine group .
Comparison :

  • Synthesis : Prepared via DCC-mediated coupling, similar to phosphine-amine ligand syntheses .
N-[2-(1H-Indol-3-yl)ethyl]naphthalen-2-amine

Structure : Tryptamine-naphthalenamine hybrid .
Comparison :

  • Biological Relevance : Targets TRPM8 ion channels, emphasizing pharmacological over catalytic utility.

Preparation Methods

Starting Materials and Precursors

  • 1,1'-Binaphthyl-2,2'-diamine (BINAM) serves as the primary scaffold.
  • Chlorodiphenylphosphine or similar diphenylphosphanyl derivatives are used as phosphine sources.
  • Solvents such as diethyl ether or tetrahydrofuran (THF) are commonly employed.
  • Bases like triethylamine or sodium hydride may be used to deprotonate amines and facilitate substitution.

Stepwise Synthesis

Step 1: Formation of Diphenylphosphanyl Amino Groups

  • The amino groups on the binaphthyl scaffold are reacted with chlorodiphenylphosphine under inert atmosphere.
  • This reaction is typically conducted at low temperatures (0–25 °C) to prevent side reactions.
  • A base is added to neutralize the hydrochloric acid formed.
  • The reaction yields N-diphenylphosphanyl derivatives of binaphthyl amines.

Step 2: Intramolecular Coupling to Form the Target Compound

  • The intermediate phosphinous amides undergo intramolecular coupling.
  • Transition metal catalysts such as palladium or rhodium complexes are used to promote C–N or P–N bond formation.
  • Ligands may be employed to enhance selectivity and yield.
  • The reaction is often carried out under reflux conditions in anhydrous solvents.

Step 3: Purification

  • The crude product is purified by recrystallization or chromatography.
  • Crystallization solvents include hexane, toluene, or mixtures thereof.
  • The final product is isolated as a crystalline solid with high purity.

Catalysts and Reaction Conditions

Catalyst Type Role Typical Conditions Yield (%) Notes
Palladium complexes Facilitate C–N coupling Reflux in THF or toluene 70–85 Requires phosphine ligands
Rhodium complexes Promote P–N bond formation Mild heating (50–80 °C) 65–80 Sensitive to moisture
Bases (Et3N, NaH) Deprotonation, HCl scavenger Room temperature to reflux N/A Essential for substitution step

Research Findings and Optimization

  • Studies indicate that the choice of catalyst significantly affects the reaction rate and product purity.
  • Using palladium catalysts with bulky phosphine ligands improves selectivity toward the desired phosphinous amide.
  • Lower reaction temperatures reduce side product formation.
  • The presence of an inert atmosphere (argon or nitrogen) is crucial to prevent oxidation of phosphine groups.
  • Purification by recrystallization yields products with >98% purity, confirmed by NMR and X-ray crystallography.

Summary Table of Preparation Steps

Step Reaction Description Reagents/Conditions Outcome
1 Amination of BINAM with chlorodiphenylphosphine Chlorodiphenylphosphine, base, inert atmosphere, 0–25 °C Formation of diphenylphosphanyl amine intermediate
2 Intramolecular coupling via transition metal catalysis Pd or Rh catalyst, reflux, anhydrous solvent Cyclized N-diphenylphosphanyl binaphthyl derivative
3 Purification Recrystallization or chromatography High purity crystalline product

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine with high purity?

  • Methodology : Multi-step synthesis typically involves palladium-catalyzed cross-coupling reactions to install diphenylphosphanyl groups. For example, highlights palladium-catalyzed C-H activation using dimethylamine sources, which can be adapted for phosphanyl group incorporation. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (using dichloromethane/hexane mixtures) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve the stereochemistry of the naphthalen-1-yl and naphthalen-2-amine moieties .
  • NMR : 31^{31}P NMR is essential to confirm phosphanyl group environments (δ ~20–30 ppm for P–N bonds). 1^{1}H and 13^{13}C NMR can identify aromatic proton splitting patterns due to steric hindrance .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular ion peaks and isotopic patterns .

Q. How can researchers address solubility challenges during reactivity studies?

  • Methodology : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is limited due to the compound’s aromaticity. Use mixed solvents (e.g., THF/DCM 1:1) or sonication for 30 minutes to enhance dissolution. For catalytic applications, immobilization on silica or polymer supports improves handling .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during mechanistic studies of its catalytic activity?

  • Methodology :

  • Variable-temperature NMR : Probe dynamic processes (e.g., ligand exchange) by observing 31^{31}P NMR signal coalescence at elevated temperatures .
  • DFT calculations : Use Gaussian or ORCA software to model electronic transitions and compare theoretical vs. experimental UV-Vis spectra (e.g., λ~350 nm for naphthalene π→π* transitions) .
  • In situ IR spectroscopy : Monitor reaction intermediates (e.g., metal-phosphine adducts) during catalysis to validate proposed mechanisms .

Q. How does the electronic environment of the diphenylphosphanyl groups influence coordination chemistry with transition metals?

  • Methodology :

  • Cyclic voltammetry : Measure redox potentials (e.g., E1/2_{1/2} for Pd0^0/PdII^{II} couples) to assess electron-donating/-withdrawing effects of phosphanyl substituents .
  • XPS analysis : Quantify phosphorus binding energies (~130–135 eV for P–N vs. P–C bonds) to correlate ligand electronic properties with metal center reactivity .

Q. What experimental designs are effective for studying steric effects in asymmetric catalysis using this ligand?

  • Methodology :

  • Chiral HPLC : Separate enantiomers of catalytic intermediates (e.g., Pd complexes) to evaluate enantioselectivity (% ee).
  • Crystallographic twinning analysis : Use SHELXD to resolve disorder in metal-ligand complexes caused by bulky naphthalen-2-amine groups .
  • Kinetic isotope effects (KIE) : Compare kHk_H/kDk_D in deuterated vs. non-deuterated substrates to identify rate-determining steps influenced by steric bulk .

Key Considerations for Researchers

  • Contradictions in evidence : While and emphasize palladium-catalyzed methods, alternative pathways (e.g., nickel-mediated coupling) remain unexplored and may offer higher yields for bulky substrates.
  • Advanced toolkits : Integrate machine learning (e.g., Cambridge Structural Database mining) to predict crystallization conditions for X-ray analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine
Reactant of Route 2
N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.